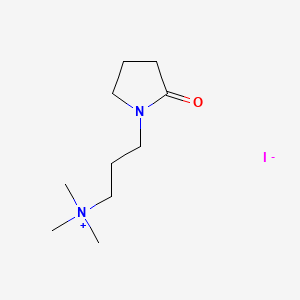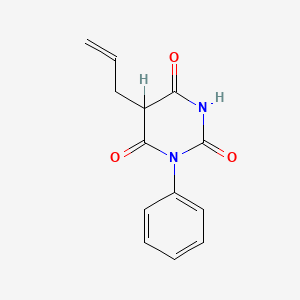
5-Allyl-1-phenylbarbituric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Allyl-1-phenylbarbituric acid: Alphenal , is a barbiturate derivative developed in the 1920s. It is primarily known for its anticonvulsant properties and has been used occasionally for the treatment of epilepsy or convulsions . The compound has a molecular formula of C13H12N2O3 and a molar mass of 244.25 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-1-phenylbarbituric acid typically involves the reaction of barbituric acid with allyl bromide and phenyl magnesium bromide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 5-Allyl-1-phenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The allyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
5-Allyl-1-phenylbarbituric acid has several scientific research applications, including:
作用机制
The mechanism of action of 5-Allyl-1-phenylbarbituric acid involves its interaction with the central nervous system. It acts by enhancing the action of gamma-aminobutyric acid (GABA) on GABAA receptors, leading to increased synaptic inhibition. This results in the elevation of the seizure threshold and reduction of seizure activity . The compound may also inhibit calcium channels, decreasing excitatory transmitter release .
相似化合物的比较
Phenobarbital: Another barbiturate with similar anticonvulsant properties but different chemical structure.
Pentobarbital: Known for its sedative and anesthetic effects.
Secobarbital: Used primarily as a sedative and hypnotic.
Uniqueness: 5-Allyl-1-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike some other barbiturates, it is less commonly used but still holds significance in scientific research and pharmaceutical applications .
属性
CAS 编号 |
786-56-1 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
1-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H12N2O3/c1-2-6-10-11(16)14-13(18)15(12(10)17)9-7-4-3-5-8-9/h2-5,7-8,10H,1,6H2,(H,14,16,18) |
InChI 键 |
MHZWCBPOTIWXCV-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
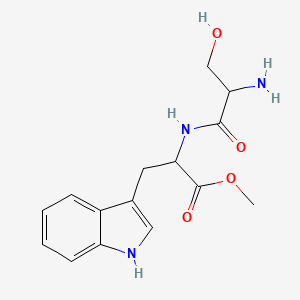
![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)


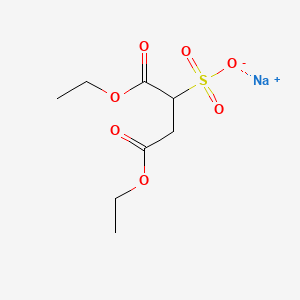

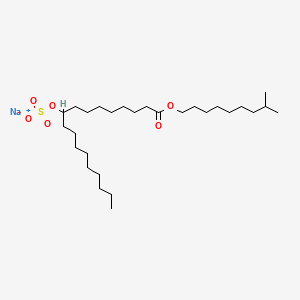
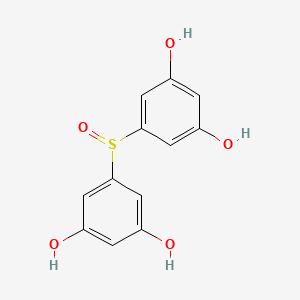

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
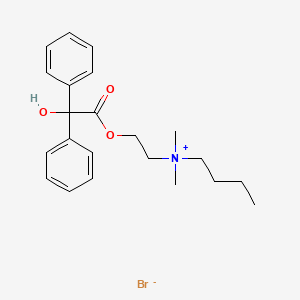
![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
